molecular formula C14H20N2O4 B4956504 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol

1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol

Cat. No. B4956504
M. Wt: 280.32 g/mol
InChI Key: HUKIYIZTJIPXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol, also known as NPPB, is a chemical compound that has been used in scientific research for many years. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects in a range of different experimental systems. In

Mechanism of Action

The mechanism of action of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is complex and involves the inhibition of chloride channels in a variety of different ways. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to block the pore of chloride channels, preventing chloride ions from passing through. It has also been shown to alter the gating properties of chloride channels, making them less likely to open in response to stimuli. Additionally, 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to affect the trafficking and localization of chloride channels within cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol are diverse and depend on the specific type of chloride channel being inhibited. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to affect ion transport in a variety of different tissues, including airway epithelia, intestinal epithelia, and renal tubules. It has also been shown to affect cell volume regulation and neuronal signaling. In addition, 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is its potency as a chloride channel inhibitor. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is able to inhibit a wide range of different chloride channels at relatively low concentrations, making it a useful tool for studying the role of chloride channels in different physiological processes. However, one limitation of using 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is its potential for off-target effects. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to affect a variety of different ion channels and transporters, which can make it difficult to interpret experimental results.

Future Directions

There are many exciting future directions for research involving 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of more selective inhibitors of specific chloride channels. This could help to clarify the role of different chloride channels in different physiological processes. Another area of interest is the development of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol derivatives with improved pharmacological properties, such as increased potency or reduced off-target effects. Finally, there is interest in using 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol as a therapeutic agent for a variety of different diseases, including cystic fibrosis and cancer.

Synthesis Methods

The synthesis of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol involves the reaction of 4-nitrophenol with 1-piperidin-1-ylpropan-2-ol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of another base. The synthesis of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been used extensively in scientific research as an inhibitor of chloride channels. It has been shown to have a variety of effects on different types of chloride channels, including CFTR, CaCC, and ClC-2. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has also been used to study the role of chloride channels in a range of different physiological processes, including ion transport, cell volume regulation, and neuronal signaling.

properties

IUPAC Name

1-(4-nitrophenoxy)-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-13(10-15-8-2-1-3-9-15)11-20-14-6-4-12(5-7-14)16(18)19/h4-7,13,17H,1-3,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKIYIZTJIPXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol

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